molecular formula C21H22N2O3S B10889756 (2Z,5Z)-5-(4-ethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-ethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10889756
M. Wt: 382.5 g/mol
InChI Key: IZBFZMYIZDNAEZ-YAEVEYJCSA-N
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Description

5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyethyl group, and a phenylimino group attached to a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and requires controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified thiazolidinone derivatives with altered functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can be used in the design of new drugs and therapeutic agents.

    Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE include other thiazolidinone derivatives with different substituents. These compounds share a common thiazolidinone core but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

The uniqueness of 5-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-3-26-18-11-9-16(10-12-18)15-19-20(24)23(13-14-25-2)21(27-19)22-17-7-5-4-6-8-17/h4-12,15H,3,13-14H2,1-2H3/b19-15-,22-21?

InChI Key

IZBFZMYIZDNAEZ-YAEVEYJCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Origin of Product

United States

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